



Application Notes and Protocols for Peptide Modification Using Boc-NH-PEG4-CH2COOH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation and drug development.[1][2] This reagent features a Boc (tert-butyloxycarbonyl) protected amine and a terminal carboxylic acid, separated by a 4-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule, while the terminal functional groups allow for controlled, sequential conjugation.[2][3]

The carboxylic acid can be activated to react with primary amines, such as those on the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[4][5] The Boc protecting group is stable under many reaction conditions and can be selectively removed under acidic conditions to reveal a primary amine, which can then be used for subsequent modification.[4][6] This makes **Boc-NH-PEG4-CH2COOH** an ideal tool for synthesizing complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][7]

Key Applications

PEGylation of Peptides and Proteins: The hydrophilic PEG spacer increases the
hydrodynamic volume of peptides, which can improve their in vivo half-life by reducing renal
clearance.[3][8] PEGylation can also enhance solubility and reduce the immunogenicity of
the peptide.[3][8]



- Synthesis of PROTACs: This linker is used to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[2][7]
- Drug Delivery and Nanotechnology: Boc-NH-PEG4-CH2COOH can be used to functionalize nanoparticles or other drug delivery systems to improve their biocompatibility and circulation time.[4]
- Bioconjugation: It serves as a versatile crosslinking reagent for attaching molecules to surfaces or other biomolecules in a controlled manner.[5]

Physicochemical Properties

| Property | Value | |
|--------------------|---|--|
| Molecular Formula | C15H29NO8 | |
| Molecular Weight | 351.39 g/mol | |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C, keep in a dry and dark place. | |

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine

This protocol details the conjugation of **Boc-NH-PEG4-CH2COOH** to a peptide containing a primary amine (e.g., N-terminus or lysine side chain) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2][9]

Materials:

- Boc-NH-PEG4-CH2COOH
- Peptide with a primary amine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS



- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: Phosphate-Buffered Saline (PBS) pH 7.2-7.5 or similar amine-free buffer
- Quenching Buffer: 1 M Tris-HCl pH 8.0 or 1 M Glycine
- Cold diethyl ether

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Boc-NH-PEG4-CH2COOH in anhydrous DMF or DMSO (e.g., 10 mg/mL).
 - Dissolve the amine-containing peptide in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).[10]
- Activation of Boc-NH-PEG4-CH2COOH:
 - In a reaction tube, add Boc-NH-PEG4-CH2COOH (1.5 to 3 molar excess over the peptide).
 - Add EDC (2 to 5 molar excess) and NHS (2 to 5 molar excess) to the linker solution.
 - Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.
- Conjugation Reaction:
 - Immediately add the activated **Boc-NH-PEG4-CH2COOH** solution to the peptide solution.
 - Ensure the pH of the reaction mixture is maintained between 7.2 and 7.5.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]
- Quenching the Reaction:



- Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.[2]
- Incubate for 15-30 minutes at room temperature.

Purification:

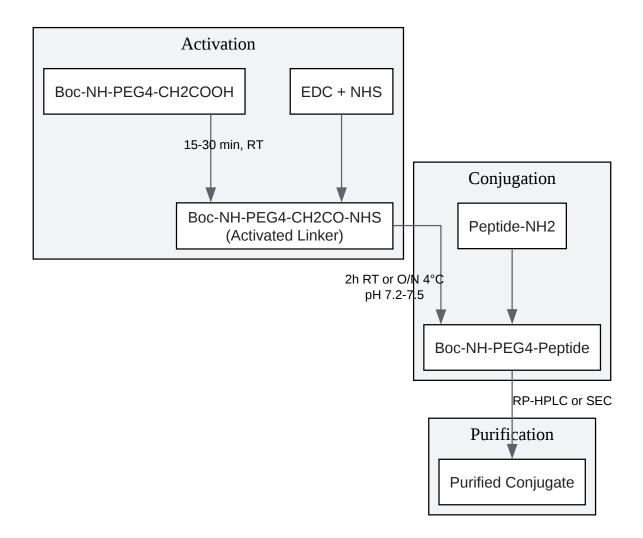
Purify the Boc-NH-PEG4-peptide conjugate using size-exclusion chromatography (SEC)
 or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.

Quantitative Data for EDC/NHS Conjugation:

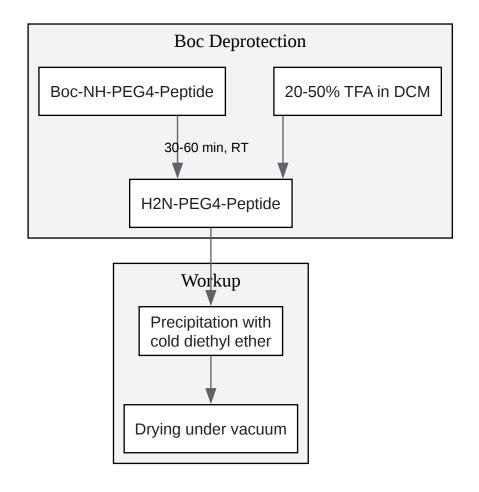
| Reagent | Molar Excess (relative to peptide) | Expected Yield |
|---------------------|------------------------------------|----------------|
| Boc-NH-PEG4-CH2COOH | 1.5 - 3 equivalents | - |
| EDC | 2 - 5 equivalents | 60 - 80% |
| NHS/Sulfo-NHS | 2 - 5 equivalents | |

Note: Expected yields are dependent on the specific peptide and reaction conditions.









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